molecular formula C23H30O6 B15081119 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate

11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate

Cat. No.: B15081119
M. Wt: 402.5 g/mol
InChI Key: JUHQUIOIVOVZQG-UHFFFAOYSA-N
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Description

11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is a synthetic steroid compound with the molecular formula C23H30O6 and a molecular weight of 402.492 g/mol . This compound is part of a class of chemicals known for their complex structures and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of 16,17α-epoxyprogesterone, which undergoes bromination and catalytic hydrogenation to remove the bromine atom, forming 17α-hydroxyprogesterone. This intermediate is then acetylated at the 3 and 17 positions and partially hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or alcohols, while reduction could produce more saturated derivatives.

Scientific Research Applications

11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to anti-inflammatory and immunosuppressive effects, making it a valuable compound in medical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is unique due to its specific epoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for specialized research and industrial applications.

Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

[2-(18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3

InChI Key

JUHQUIOIVOVZQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O

Origin of Product

United States

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